molecular formula C19H21N3O5S2 B6477802 methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate CAS No. 2640977-65-5

methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B6477802
CAS No.: 2640977-65-5
M. Wt: 435.5 g/mol
InChI Key: DWIYZWHTBGGHLU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-methoxy-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYZWHTBGGHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This compound features a methoxy group, a sulfamoyl moiety, and a pyrazole ring, which contribute to its biological activity.

Antitumor Properties

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, methyl 5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to its role in acidifying the tumor microenvironment .

A study on related compounds demonstrated that modifications in the benzenesulfonamide ring could enhance binding affinity to CAIX, suggesting that methyl 4-methoxy-3-{...}benzoate might similarly affect tumor cells by inhibiting this enzyme . The observed dissociation constant for high-affinity compounds was reported as low as 0.12 nM, indicating strong potential for therapeutic applications.

The mechanism by which methyl 4-methoxy-3-{...}benzoate exerts its effects may involve the induction of DNA damage in cancer cells. Similar compounds have been shown to cause dose-dependent double-strand breaks in DNA, leading to apoptosis in sensitive tumor cell lines .

In vitro studies have indicated that the cellular uptake of these compounds correlates with their cytotoxic effects, suggesting that effective delivery to target cells is crucial for their antitumor efficacy .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study assessed the cytotoxicity of methyl 5-sulfamoyl-benzoates on various human tumor cell lines. The results showed significant inhibition of cell proliferation at concentrations below 1 µM in most tested lines, except for A-549 lung cancer cells, which exhibited resistance due to esterase activity that hydrolyzes the ester group .
  • In Vivo Studies :
    • Animal models treated with related sulfonamide compounds demonstrated reduced tumor sizes and prolonged survival rates compared to control groups. These findings support the potential use of methyl 4-methoxy-3-{...}benzoate as a therapeutic agent .

Data Summary

Compound NameBinding Affinity (K_d)Antitumor ActivityMechanism
Methyl 5-sulfamoyl-benzoate0.12 nMHighCAIX inhibition
Related Sulfonamide CompoundsVariesSignificantInduction of DNA damage

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 4-methoxy-3-[2-(5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethylsulfamoyl]benzoate
  • Molecular Formula : C₁₉H₂₁N₃O₅S₂
  • Molecular Weight : 435.5 g/mol
  • CAS No.: 2640977-65-5
  • Key Structural Features :
    • A benzoate ester core with a methoxy group at position 4.
    • A sulfamoyl linker (-SO₂NH-) at position 3, connected to a 2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl side chain.
    • Heterocyclic moieties: 1-methylpyrazole (electron-rich aromatic ring) and thiophene (sulfur-containing heterocycle) .

Comparison with Structurally Similar Compounds

The biological and chemical properties of this compound are best understood through comparison with analogs sharing core structural motifs, such as sulfonamides, pyrazoles, or thiophene-containing derivatives. Key examples include:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Structural Differences Biological Activity Reference
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate C₂₀H₁₉N₃O₅S₂ Replaces ethyl-thiophene-pyrazole with pyridinyl-thiophene Moderate CAIX inhibition; weaker binding affinity due to rigid pyridine ring
Ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate C₂₃H₂₅N₅O₅S₂ Substitutes thiophene with 5-amino-pyrazole and adds tosyl group Anticancer activity via kinase inhibition; lacks CAIX specificity
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate C₂₁H₂₂N₄O₃S Carbamoyl linker instead of sulfamoyl; dimethylpyrazole substituent Antimicrobial properties; reduced solubility due to carbamoyl group
Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate C₁₃H₁₅N₃O₃ Oxadiazole ring replaces thiophene-pyrazole; methylamino side chain Antifungal activity; no sulfonamide-mediated enzyme inhibition
Methyl 4-methoxybenzoate C₉H₁₀O₃ Lacks sulfamoyl and heterocyclic side chains Minimal bioactivity; used as a solubility enhancer

Key Structural Determinants of Activity

Sulfamoyl Linker : Critical for CAIX binding via interaction with the enzyme’s zinc ion. Analogs with carbamoyl or ester linkages (e.g., ) show reduced inhibition .

Thiophene-Pyrazole Moiety : Enhances π-π stacking and hydrophobic interactions with CAIX. Replacement with pyridine (e.g., ) or oxadiazole (e.g., ) diminishes activity .

Methoxy Group : Improves membrane permeability compared to hydroxyl or unsubstituted analogs .

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